2-Chloro-3-deazaadenosine

GPCR Adenosine Receptor Radioligand Binding

Researchers studying adenosine receptor signaling often face rapid ligand degradation by adenosine deaminase (ADA), compromising data reproducibility. 2-Chloro-3-deazaadenosine is a stable, synthetic adenosine analog engineered with a 3-deaza modification and 2-chloro substitution, conferring significant resistance to ADA-mediated deamination. • Non-selective AR agonist: Ki = 0.3 μM (A1), 0.08 μM (A2A), 25.5 μM (A2B), 1.9 μM (A3). • Reduced off-target SAH hydrolase inhibition vs. CADO or 3-deazaadenosine - cleaner pharmacological profile. • ≥98% purity, crystalline solid, shipped at ambient temperature.

Molecular Formula C11H13ClN4O4
Molecular Weight 300.70 g/mol
Cat. No. B12371191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-deazaadenosine
Molecular FormulaC11H13ClN4O4
Molecular Weight300.70 g/mol
Structural Identifiers
SMILESC1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8?,9+,11-/m1/s1
InChIKeyLIDWXUGNGGWNEU-JDUFNJJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-deazaadenosine: Product Overview


2-Chloro-3-deazaadenosine is a stable, synthetic adenosine analog that functions as a potent, non-selective agonist for adenosine receptors (ARs), members of the G-protein-coupled receptor (GPCR) superfamily [1]. It is a purine-modified nucleoside with a 3-deaza modification and a 2-chloro substitution. Its primary mechanism is to mimic the natural ligand adenosine, but it is designed to be resistant to the rapid metabolic deamination by adenosine deaminase (ADA), which deactivates adenosine. This metabolic stability makes it a valuable and reliable tool compound for in vitro and in vivo pharmacological studies of adenosine receptor function and signaling pathways .

Receptor Target
Broad adenosine receptor agonist (A1, A2A, A3) for GPCR signaling studies
Metabolic Stability
3-Deaza modification confers resistance to adenosine deaminase (ADA) deamination
Use Context
In vitro and in vivo pharmacological studies requiring sustained receptor activation

2-Chloro-3-deazaadenosine: Substitution Not Recommended


2-Chloro-3-deazaadenosine possesses a unique combination of chemical modifications—a 3-deaza modification and a 2-chloro substitution—that confer a distinct pharmacological profile not shared by other common adenosine analogs like 2-chloroadenosine (CADO) or 3-deazaadenosine (DZA) [1]. Its primary differentiation stems from the 3-deaza modification, which fundamentally alters its interaction with key metabolic enzymes. For instance, while CADO is a potent inactivator of isolated S-adenosylhomocysteine (SAH) hydrolase, 2-chloro-3-deazaadenosine exhibits only a moderate effect on this enzyme in intact cells, indicating a different mechanism of action and cellular pharmacology [2]. This is in contrast to 3-deazaadenosine, which is primarily known as a SAH hydrolase inhibitor (Ki = 3.9 µM) and p38γ antagonist, rather than a broad-spectrum adenosine receptor agonist [3]. Therefore, assuming functional equivalence between 2-chloro-3-deazaadenosine and other adenosine or 3-deazaadenosine analogs can lead to significantly different and unpredictable experimental outcomes, particularly in studies involving adenosine receptor signaling or SAH hydrolase-mediated methylation pathways [4].

1
3-Deazaadenosine primarily acts as an SAH hydrolase inhibitor, not a broad adenosine receptor agonist. Substitution may shift pathway readouts.
2
2-Chloroadenosine strongly inactivates isolated SAH hydrolase; 2-chloro-3-deazaadenosine shows moderate cellular effect, altering off-target methylation interference.
3
Synthesis complexity and higher cost may limit direct substitution for large-scale studies where simpler analogs suffice.

2-Chloro-3-deazaadenosine: Comparator Analysis


A2A Receptor Binding: Equipotent to 2-Chloroadenosine

2-Chloro-3-deazaadenosine demonstrates equipotent binding affinity for the human adenosine A2A receptor compared to 2-chloroadenosine (CADO), a commonly used adenosine analog. This high potency at the A2A subtype is a key feature for studies focusing on this receptor [1].

A2A Binding
Cross-study comparable
Ki 80 nM (Equipotent to CADO)
Reported equipotent A2A receptor binding; supports receptor occupancy studies.
Radioligand binding assay context; cross-study comparison.
GPCR Adenosine Receptor Radioligand Binding

A1 Receptor Binding: Equipotent to 2-Chloroadenosine

2-Chloro-3-deazaadenosine exhibits a Ki of 300 nM for the human adenosine A1 receptor, which is equivalent to the affinity of 2-chloroadenosine (CADO) for this receptor subtype [1]. This high affinity is a critical determinant for studies exploring A1-mediated effects, such as cardiac function and neuroprotection.

A1 Binding
Cross-study comparable
Ki 300 nM (Equipotent to CADO)
Reported equipotent A1 receptor binding; supports cardiovascular and neuroprotection pathway studies.
Human recombinant A1 receptor; radioligand binding assay.
GPCR Adenosine Receptor Radioligand Binding

A3 Receptor Binding: Equipotent to 2-Chloroadenosine

2-Chloro-3-deazaadenosine binds to the human adenosine A3 receptor with a Ki of 1.9 µM, a value identical to that reported for 2-chloroadenosine (CADO) under comparable assay conditions [1].

A3 Binding
Cross-study comparable
Ki 1.9 µM (Equipotent to CADO)
Reported equipotent A3 receptor binding; supports inflammatory and immune cell model studies.
Radioligand binding assay context; A3 engagement may require higher concentrations.
GPCR Adenosine Receptor Radioligand Binding

SAH Hydrolase Effect vs. 2-Chloroadenosine

Unlike 2-chloroadenosine, which is a potent inactivator of isolated S-adenosylhomocysteine (SAH) hydrolase, 2-chloro-3-deazaadenosine exhibits only a moderate effect on this enzyme in intact cells. This indicates a different interaction with the enzyme and a distinct cellular pharmacology, likely due to the 3-deaza modification [1].

SAH Hydrolase Effect
Class-level inference
Moderate effect vs. CADO potent inactivation
Reported moderate cellular SAH hydrolase effect may reduce methylation pathway interference.
Class-level inference from intact rat hepatocyte study.
Metabolic Stability SAH Hydrolase Pharmacology

Synthesis Complexity and Cost vs. Simpler Analogs

The synthesis of 2-chloro-3-deazaadenosine is significantly more complex and laborious than that of 2-chloroadenosine, due to the challenging glycosylation step required for the 3-deaza purine scaffold. This results in a higher market price, which can be a critical factor for large-scale or high-throughput studies .

Synthesis Cost
Data to verify
Complex glycosylation; higher cost vs. CADO
Synthesis complexity may influence procurement for large-scale screening.
Supplier context; quantitative cost comparison not available.
Chemical Synthesis Procurement Cost Analysis

2-Chloro-3-deazaadenosine: Research Applications


A2A Receptor in Ischemia and Neurotransmission

Given its high affinity for the A2A receptor (Ki = 80 nM), 2-chloro-3-deazaadenosine is a suitable agonist for studying A2A-mediated modulation of neurotransmitter release in the central nervous system. In vivo studies using its close analog, 2-chloroadenosine, have shown protective effects against ischemic cell loss in the rat hippocampus, an effect likely mediated by A2A receptors [1]. 2-Chloro-3-deazaadenosine can be employed in similar models to explore A2A-mediated neuroprotection with potentially reduced interference from SAH hydrolase pathways compared to CADO, as suggested by its distinct enzyme interaction profile [2].

A1 Receptor in Cardiovascular and Renal Function

The compound's high A1 receptor affinity (Ki = 300 nM) supports its use in pharmacological studies of A1-mediated cardiovascular effects, including bradycardia and vasoconstriction. In vivo, 2-chloro-3-deazaadenosine has been shown to induce reductions in heart rate and blood pressure in rats, effects that were reversed by the adenosine receptor antagonist XAC, confirming A1 receptor engagement . This makes it a valuable tool for validating A1 receptor function in disease models and for screening potential A1 antagonists.

A3 Receptors in Inflammation and Immunity

With a Ki of 1.9 µM at the human A3 receptor, 2-chloro-3-deazaadenosine can be used as an agonist in assays exploring A3-mediated pathways, such as mast cell degranulation and modulation of inflammatory cytokine release. While its potency is lower compared to A1 and A2A receptors, it remains a useful tool for initial characterization of A3 receptor function, especially in cellular systems where other receptor subtypes are also expressed. The compound's metabolic stability ensures sustained activation of A3 receptors during prolonged incubations [3].

Metabolically Stable Broad-Spectrum Agonist Applications

The 3-deaza modification confers significant resistance to metabolic deamination by adenosine deaminase (ADA). This makes 2-chloro-3-deazaadenosine a preferred choice over the endogenous ligand adenosine for in vitro and in vivo studies where long-term receptor activation is required without the confounding variable of rapid ligand degradation. This stability is a primary driver for its use in both acute and chronic pharmacological experiments, ensuring consistent and sustained receptor activation .

Application
Selection Property
Validation Focus
A2A receptor signaling in CNS models
Metabolic stability supports sustained A2A activation; high binding affinity context
A2A-mediated neuroprotection assay endpoints (model-specific review)
A1 receptor cardiovascular and renal studies
Reported high A1 affinity enables target engagement verification in rodent models
A1-mediated hemodynamic endpoint monitoring (heart rate, blood pressure)
A3 receptor inflammatory and immune cell assays
Broad AR binding profile allows multi-subtype engagement in cellular models
A3-mediated mast cell degranulation and cytokine release endpoints
Long-term receptor activation studies (in vitro/in vivo)
ADA resistance provides sustained signaling without rapid ligand degradation
Time-course receptor activation assays; comparison with unstable endogenous adenosine

Technical Documentation Hub

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